molecular formula C22H28N2O5S B2936327 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide CAS No. 921996-18-1

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

Cat. No. B2936327
CAS RN: 921996-18-1
M. Wt: 432.54
InChI Key: DXNYHJLWZMHSCH-UHFFFAOYSA-N
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Description

The compound is a sulfonamide, which is a group of compounds containing a sulfur atom, two oxygen atoms, and an amine group (NH2). Sulfonamides are known for their use in medicine, particularly as antibiotics. The compound also contains an oxazepine ring, which is a seven-membered ring containing one oxygen, one nitrogen, and five carbon atoms .


Molecular Structure Analysis

The compound contains several functional groups, including an oxazepine ring, an ethyl group, a methoxy group, and a sulfonamide group. These groups can significantly influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups all play a role .

Scientific Research Applications

Chemical Synthesis and Characterization

Research in chemical synthesis and characterization of similar compounds has led to the development of new materials with potential applications in various fields. For instance, the study on the synthesis and characterization of new Schiff bases of Sulfa drugs and their metal complexes reveals their antimicrobial activities and enzyme inhibition effects. These compounds have been evaluated for their potential in treating bacterial infections and inhibiting enzymes like carbonic anhydrase, which is important in various physiological processes (Alyar et al., 2018).

Mechanism of Action

If this compound is a drug, its mechanism of action would depend on its specific biological target. Sulfonamides, for example, often work by inhibiting bacterial enzymes .

properties

IUPAC Name

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-6-15-8-11-18(28-5)20(12-15)30(26,27)23-16-9-10-17-19(13-16)29-14-22(3,4)21(25)24(17)7-2/h8-13,23H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNYHJLWZMHSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide

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